4-Chloro-1,2-bis(dichloromethyl)benzene
Description
Properties
CAS No. |
25641-96-7 |
|---|---|
Molecular Formula |
C8H5Cl5 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
4-chloro-1,2-bis(dichloromethyl)benzene |
InChI |
InChI=1S/C8H5Cl5/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,7-8H |
InChI Key |
RUPTWHWWTKWIHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(Cl)Cl)C(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-1,2-bis(dichloromethyl)benzene can be synthesized through the chlorination of 1,2-bis(chloromethyl)benzene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and ensuring the proper handling of chlorine gas due to its hazardous nature .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product. Safety measures are crucial due to the toxic and corrosive nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1,2-bis(dichloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The dichloromethyl groups can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous medium.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of less chlorinated benzene derivatives.
Scientific Research Applications
4-Chloro-1,2-bis(dichloromethyl)benzene is used in several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic compounds.
Biology: In studies involving the interaction of chlorinated organic compounds with biological systems.
Medicine: Potential use in the development of pharmaceuticals due to its reactivity.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-1,2-bis(dichloromethyl)benzene involves its reactivity with various nucleophiles and electrophiles. The chlorine atoms and dichloromethyl groups make the compound highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound’s structural analogs include:
- Dichloromethyl benzene (C₇H₆Cl₂; CAS 98-87-3): A monosubstituted benzene with a single –CHCl₂ group .
- 4-Chloro-1,2-bis(trifluoromethyl)benzene : Replaces –CHCl₂ groups with –CF₃ substituents .
- 4-Chloro-1,2-dimethylbenzene (C₈H₉Cl; CAS N/A): Methyl (–CH₃) groups instead of –CHCl₂ .
- 4-Chloro-1,2-difluorobenzene (C₆H₃ClF₂; CAS 696-02-6): Fluorine atoms at positions 1 and 2 .
Physical and Chemical Properties
Key physical properties are compared below:
Key Observations :
- Boiling Points: The target compound likely has a higher boiling point than monosubstituted analogs due to increased molecular weight and stronger van der Waals forces.
- Lipophilicity: The log Kow (octanol-water partition coefficient) of dichloromethyl-substituted compounds (e.g., 2.3 for dichloromethyl benzene ) suggests moderate lipophilicity. The target compound, with additional –CHCl₂ and Cl groups, is expected to exhibit higher log Kow (~3.0–3.5), favoring bioaccumulation.
Reactivity and Stability
- Electrophilic Reactivity : Dichloromethyl groups (–CHCl₂) are electron-withdrawing, deactivating the benzene ring toward electrophilic substitution. This contrasts with methyl (–CH₃) groups, which are electron-donating .
- Thermal Stability : Chlorinated compounds generally exhibit higher thermal stability than fluorinated or methylated analogs due to stronger C–Cl bonds.
Environmental Persistence :
- The target compound’s higher chlorination likely increases environmental persistence.
Biological Activity
4-Chloro-1,2-bis(dichloromethyl)benzene, also known as α,α'-dichloro-o-xylene, is a halogenated aromatic compound with the molecular formula C₈H₈Cl₃ and a molecular weight of approximately 175.06 g/mol. This compound is characterized by its two chloromethyl groups at the 1 and 2 positions of the benzene ring and a chlorine substituent at the 4 position. Its physical properties include a melting point of 51 to 55 °C and a boiling point of 239 to 241 °C.
Structural Characteristics
The presence of multiple chlorine atoms in its structure contributes to its chemical reactivity and biological interactions. Halogenated compounds like this compound are often associated with significant biological activity, including mutagenic properties and potential toxicity to living organisms. These compounds can lead to chromosomal aberrations in human cells, raising concerns about their carcinogenic potential.
Toxicological Profile
The biological activity of this compound has been linked to various health risks, particularly due to its mutagenic properties. Exposure can cause respiratory irritation and skin contact may lead to severe burns and eye damage . The compound is classified as harmful if swallowed and causes skin corrosion .
Table 1: Toxicological Data
| Endpoint | Value |
|---|---|
| Acute toxicity (oral) | Harmful |
| Skin corrosion | Causes severe burns |
| Eye damage | Causes severe damage |
Environmental Impact
Halogenated compounds are known for their persistence in the environment, which raises concerns about bioaccumulation and ecological impacts. Research indicates that these compounds can have long-term effects on both health and the environment due to their stability and resistance to degradation .
Mutagenicity Studies
A series of studies have demonstrated the mutagenic potential of halogenated aromatic compounds. For instance, research showed that exposure to this compound resulted in significant chromosomal aberrations in human lymphocytes, indicating a direct link between exposure and mutagenic effects.
In Vivo Studies
In vivo studies using animal models have shown that exposure to this compound leads to various health issues. For example, rats exposed to high concentrations exhibited signs of respiratory distress and other systemic effects. These findings underscore the need for careful handling and regulation of such compounds in industrial applications .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Interaction : The compound interacts with various enzymes and cellular components, potentially disrupting normal metabolic pathways.
- Oxidative Stress : It may induce oxidative stress within cells, leading to cellular damage and apoptosis.
- DNA Damage : The mutagenic properties suggest that it can cause direct DNA damage, contributing to carcinogenesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
